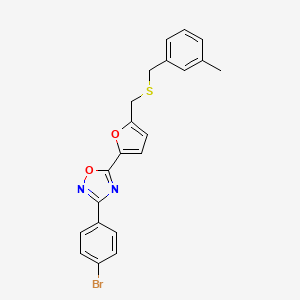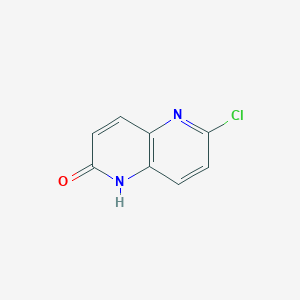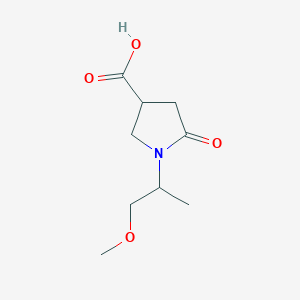![molecular formula C21H14ClNO4S B2725540 N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883957-96-8](/img/structure/B2725540.png)
N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a chemical compound that falls under the category of heterocyclic compounds . It is related to Rivaroxaban, which is a medication used to treat and prevent blood clots .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, a class of compounds to which our compound belongs, has been extensively studied . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a chromen-2-one moiety, and a carboxamide group . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. As a derivative of thiophene, it might undergo reactions typical for thiophene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that chromen derivatives exhibit significant antimicrobial properties. A study synthesized a series of compounds to screen for in vitro antibacterial and antifungal activities against various pathogens, highlighting the potential of chromen derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another investigation focused on the synthesis of novel compounds with potential antibacterial and antifungal activities, providing insights into the structural requirements for microbial inhibition by chromen derivatives (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Chemical Synthesis Techniques
Various studies have explored the synthesis and characterization of chromen derivatives, contributing to the development of new methodologies in organic synthesis. One research effort described the photo-reorganization of certain chromenones, leading to the formation of angular pentacyclic compounds, showcasing a green and convenient synthesis approach (Dalal, Khanna, Kumar, & Kamboj, 2017). Another study presented the synthesis of aromatic polyamides with coumarin chromophores, indicating their potential in creating materials with specific optical properties (Nechifor, 2009).
Photochemical Studies
The investigation into photochemical behaviors and applications of chromen derivatives has also been a focus of scientific research. A study on the photo-reorganization of chromenones highlights a method for synthesizing benzothiophene fused xanthenone derivatives, suggesting applications in developing new photochemical materials (Dalal et al., 2017).
Future Directions
properties
IUPAC Name |
N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S/c1-26-14-5-2-4-12(10-14)18-19(24)15-11-13(22)7-8-16(15)27-21(18)23-20(25)17-6-3-9-28-17/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKJZEJILGKWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)
![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)
![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725471.png)
![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)
![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)
